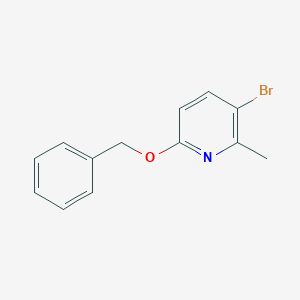

5-Bromo-2-benzyloxy-6-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-benzyloxy-6-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Synthesis Analysis

The synthesis of 5-Bromo-2-benzyloxy-6-methylpyridine has been reported in various methods. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-benzyloxy-6-methylpyridine is C13H12BrNO. The InChI is InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 and the Canonical SMILES is CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br .Chemical Reactions Analysis

5-Bromo-2-benzyloxy-6-methylpyridine is a bromopyridine derivative. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-benzyloxy-6-methylpyridine is 278.14 g/mol. It has a topological polar surface area of 22.1 Ų and a complexity of 206. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .科学的研究の応用

Organic Synthesis

This compound is used as a building block in organic synthesis . It is particularly useful in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions involve the use of palladium catalysts and arylboronic acids to produce a series of novel pyridine derivatives .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry . The synthesized pyridine derivatives have been studied for their biological activities . For instance, some of these derivatives have shown anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Quantum Mechanical Investigations

The compound and its derivatives have been studied using Density Functional Theory (DFT) methods . These studies help in understanding the possible reaction pathways and the potential of these compounds as chiral dopants for liquid crystals .

Anti-Melanogenic Agents

The compound could potentially be used in the development of anti-melanogenic agents . These agents inhibit the enzyme tyrosinase, which is a key target in designing new chemical ligands against melanogenesis .

Food Industry

The potential anti-tyrosinase activity of the compound suggests its possible use in the food industry . Anti-tyrosinase agents can be used to prevent browning in certain foods .

Pharmaceutical Industry

The compound’s potential as an anti-melanogenic agent suggests its possible use in the pharmaceutical industry . It could be used in the development of drugs for conditions related to melanin overproduction .

Cosmetics Industry

The compound could also find applications in the cosmetics industry . Anti-melanogenic agents can be used in the formulation of skin-lightening products .

Research and Development

The compound is used in research and development for the synthesis of other complex molecules . Its unique structure makes it a valuable starting material in the synthesis of various other compounds .

作用機序

特性

IUPAC Name |

3-bromo-2-methyl-6-phenylmethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCAMWLXQQRPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563271 |

Source

|

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-benzyloxy-6-methylpyridine | |

CAS RN |

126717-60-0 |

Source

|

| Record name | 6-(Benzyloxy)-3-bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)